

A Comparative Analysis of c-Met Inhibitors: JNJ-38877618 vs. Savolitinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JNJ-38877618**

Cat. No.: **B608213**

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In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma. This has spurred the development of potent and selective MET inhibitors. This guide provides a detailed comparative analysis of two such inhibitors: **JNJ-38877618** (also known as OMO-1) and savolitinib (also known as AZD6094, HMPL-504, or Volitinib), intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Specificity

Both **JNJ-38877618** and savolitinib are orally bioavailable small molecule inhibitors that target the ATP-binding site of the MET receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[\[1\]](#)[\[2\]](#)

JNJ-38877618 is characterized as a potent and highly selective c-Met kinase inhibitor.[\[3\]](#)[\[4\]](#) It exhibits strong binding affinity and inhibitory activity against both wild-type (wt) and M1268T mutant MET.[\[3\]](#)[\[5\]](#)

Savolitinib is also a highly selective and potent MET tyrosine kinase inhibitor.[\[6\]](#)[\[7\]](#) It has demonstrated exquisite selectivity for c-Met over a broad panel of other kinases, minimizing off-target effects.[\[7\]](#)[\[8\]](#) Savolitinib effectively inhibits both the enzymatic activity and phosphorylation of MET at low nanomolar concentrations.[\[7\]](#)

Preclinical Efficacy

In Vitro Activity

The inhibitory potential of both compounds has been quantified through various in vitro assays. The following table summarizes their key performance metrics.

Parameter	JNJ-38877618	Savolitinib
Target	c-Met (wild-type and M1268T mutant)	c-Met
Binding Affinity (Kd)	1.4 nM[3]	Not explicitly stated in the provided results.
IC50 (Enzyme Assay)	2 nM (wt MET), 3 nM (M1268T mutant MET)[3][4]	<5 nM[7]
IC50 (Cell-based p-Met)	Not explicitly stated in the provided results.	3 nM[8]
Cell Growth Inhibition (EC50)	Not explicitly stated in the provided results.	0.6 nM - 12.5 nM in MET-dysregulated gastric cell lines[8]

In Vivo Efficacy

Both inhibitors have demonstrated significant anti-tumor activity in various preclinical cancer models.

JNJ-38877618 has shown complete tumor growth inhibition in multiple xenograft models, including:

- SNU-5 MET-amplified gastric cancer[3][9]
- U-87 MG HGF-autocrine glioblastoma[3][9]
- Hs746T MET exon 14 skipping mutant gastric cancer[3][9]
- EBC-1 MET-amplified squamous NSCLC (inducing regression of large tumors)[4][9]

Furthermore, in combination with the EGFR inhibitor erlotinib, **JNJ-38877618** delayed the onset of tumor recurrence in an HCC827 EGFR-mutant NSCLC model.[3]

Savolitinib has also demonstrated robust in vivo efficacy:

- Dose-dependent tumor growth inhibition in a U87MG subcutaneous xenograft model.[8]
- Potent tumor stasis in MET-dysregulated gastric cancer patient-derived xenograft (PDX) models.[8]
- Inhibition of tumor growth in MET-amplified gastric and lung cancer xenograft models.[7]
- Marked decreases in tumor growth in H1993 and EBC-1 NSCLC xenograft models.[10]
- Regression in papillary renal cell carcinoma PDX models.[11]

In combination studies, savolitinib with osimertinib showed significant dose-dependent antitumor activity in an EGFR-mutant, MET-amplified NSCLC model.[12][13]

Clinical Development and Efficacy

Both **JNJ-38877618** and savolitinib have progressed into clinical trials, with savolitinib having more extensive publicly available clinical data.

JNJ-38877618 (OMO-1)

A first-in-human, open-label, multicenter Phase 1 study was conducted in patients with locally advanced or metastatic solid malignancies.[14][15]

- Dose Escalation: The study evaluated doses ranging from 100 mg to 400 mg twice daily (BID).[14]
- Recommended Phase 2 Dose (RP2D): The RP2D was determined to be 250 mg BID.[14]
- Safety Profile: The most common adverse events ($\geq 20\%$) were nausea, fatigue, vomiting, increased blood creatinine, and headache.[14]

- Preliminary Efficacy: In patients with MET exon 14-positive NSCLC, eight out of ten had stable disease as their best response.[14] Pharmacodynamic analysis of a paired biopsy from a patient with METex14 mutated NSCLC showed near-complete inhibition of phosphorylated MET.[15]

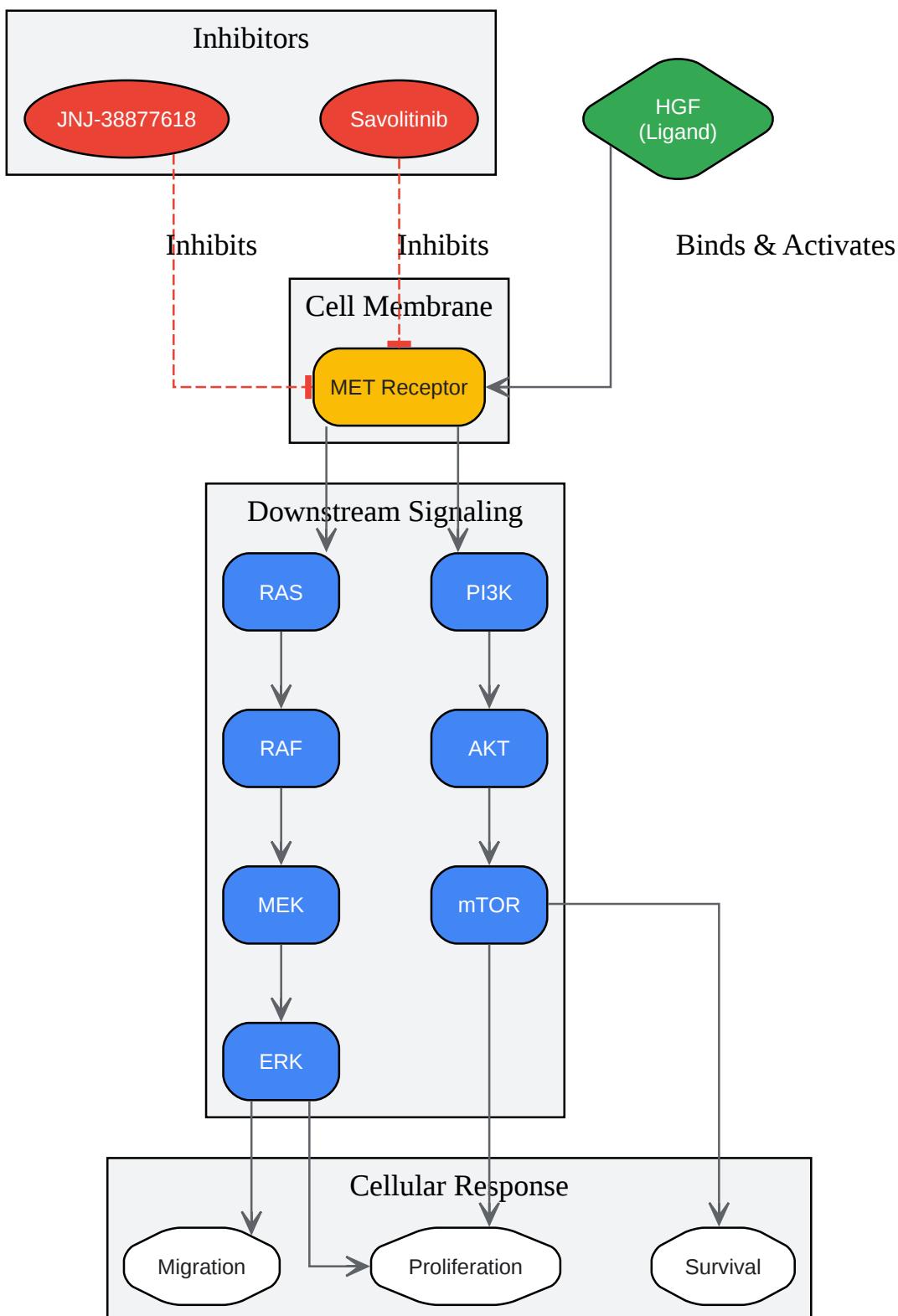
Savolitinib

Savolitinib has been investigated in numerous clinical trials across various cancer types, both as a monotherapy and in combination.

- Monotherapy in NSCLC with MET Exon 14 Skipping Mutations:
 - A pivotal Phase 2 trial in China (NCT02897479) demonstrated an objective response rate (ORR) of 49.2% in the tumor-response-evaluable set, with a median progression-free survival (PFS) of 6.8 months and a median overall survival (OS) of 12.5 months.[16]
- Combination Therapy in EGFR-mutated, MET-amplified NSCLC:
 - With Osimertinib (TATTON and SAVANNAH studies): The combination has shown promising anti-tumor activity in patients who have progressed on prior EGFR-TKI treatment.[6] The SAVANNAH Phase 2 trial (NCT03778229) in patients with high levels of MET overexpression and/or amplification showed a confirmed ORR of 55% and a median PFS of 7.5 months.[17] The global SAFFRON Phase 3 trial (NCT05261399) is ongoing to further evaluate this combination.[17][18]
 - With Gefitinib: A Phase 1 study in China (NCT02374645) in patients with advanced EGFR-mutant and MET-amplified NSCLC demonstrated an ORR of 52% in patients with EGFR T790M negative status.[6]
- Papillary Renal Cell Carcinoma (PRCC):
 - A Phase 1 trial (NCT01773018) showed preliminary effectiveness in patients with PRCC who had MET gene copy number alterations.[6] The recommended Phase 2 dose was established at 600 mg daily.[6]
- Gastric Cancer:

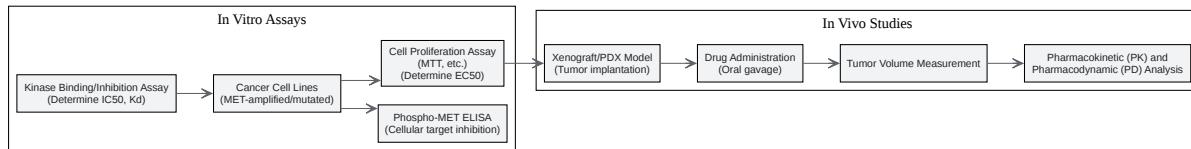
- Savolitinib has shown positive results in combination with docetaxel.[\[6\]](#)

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified MET signaling pathway and points of inhibition.



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Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

c-Met Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the enzymatic activity of the c-Met kinase.

Methodology:

- Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (**JNJ-38877618** or savolitinib) serially diluted in DMSO.
- Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the c-Met enzyme, the peptide substrate, and the test compound at various concentrations.
- Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA-based methods with a phospho-specific antibody.[19]

- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Phospho-MET (p-MET) Assay

Objective: To measure the inhibition of c-Met autophosphorylation in a cellular context.

Methodology:

- Cell Culture: Cancer cell lines with MET amplification or HGF-autocrine loops (e.g., NCI-H441) are cultured in appropriate media.[\[8\]](#)
- Plating and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 1 hour).[\[8\]](#)
- Cell Lysis: After treatment, the media is removed, and cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. [\[8\]](#)
- Detection (ELISA): The cell lysates are transferred to an ELISA plate pre-coated with an anti-p-Met antibody. The level of phosphorylated MET is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate. Absorbance or luminescence is read on a plate reader.[\[8\]](#)
- Data Analysis: The IC50 value for the inhibition of cellular p-MET is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of the inhibitors on the growth and viability of cancer cells.

Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated to allow for attachment.

- Compound Treatment: The cells are treated with a range of concentrations of **JNJ-38877618** or savolitinib. For assays involving HGF-induced proliferation, cells may be starved and then stimulated with HGF in the presence of the inhibitor.[8]
- Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).[8]
- Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
- Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.[10]
- Tumor Implantation: A suspension of human cancer cells (e.g., H1993, EBC-1) is injected subcutaneously into the flank of each mouse.[10]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, different doses of the test compound).
- Drug Administration: The compounds are typically administered orally via gavage, once or twice daily, for a specified treatment period (e.g., 21-28 days).[10][20]
- Efficacy Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of

toxicity.

- Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points after the final dose to analyze the levels of p-MET and other downstream signaling proteins to correlate target inhibition with anti-tumor response.[10]
- Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion

Both **JNJ-38877618** and savolitinib are potent and selective inhibitors of the c-Met receptor tyrosine kinase with demonstrated preclinical and clinical activity against MET-driven cancers. Savolitinib has a more extensive and publicly documented clinical development history, with established efficacy in NSCLC and PRCC, leading to its conditional approval in China for NSCLC with MET exon 14 skipping mutations.[21] **JNJ-38877618** has also shown a promising preclinical profile and has entered early-phase clinical trials, demonstrating target engagement and a manageable safety profile. The choice between these inhibitors for future development or clinical application will depend on further comparative data, long-term safety profiles, and efficacy in specific patient populations with defined MET alterations.

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- To cite this document: BenchChem. [A Comparative Analysis of c-Met Inhibitors: JNJ-38877618 vs. Savolitinib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608213#comparative-analysis-of-jnj-38877618-and-savolitinib>]

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